3-(Methylamino)-4-phenylbutanoic acid
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Overview
Description
3-(Methylamino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the third carbon and a phenyl group attached to the fourth carbon of the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-phenylbutanoic acid with methylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Methylamino)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the phenyl group may contribute to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-2-phenylpropanoic acid
- 4-(Methylamino)-3-phenylbutanoic acid
- 2-(Methylamino)-4-phenylbutanoic acid
Uniqueness
3-(Methylamino)-4-phenylbutanoic acid is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(methylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
InChI Key |
XDYCCVBZZUKWFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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